

An In-depth Technical Guide to the Structural and Functional Domains of PAPD5

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Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Poly(A) Polymerase D5 (PAPD5), also known as TENT4B, is a non-canonical poly(A) RNA polymerase that plays a critical role in RNA metabolism, including RNA surveillance, quality control, and turnover.^{[1][2]} Unlike canonical poly(A) polymerases involved in mRNA maturation, PAPD5 is implicated in pathways that lead to the degradation of various RNA substrates, such as aberrant pre-ribosomal RNAs and histone mRNAs.^{[1][3]} Structurally, PAPD5 possesses a core catalytic domain and a unique C-terminal region responsible for RNA binding, allowing it to function without an auxiliary RNA-binding protein cofactor.^{[1][3]} Its activity is crucial for cellular homeostasis and has been co-opted by viruses like Hepatitis B Virus (HBV) to stabilize viral transcripts.^{[4][5][6]} Furthermore, PAPD5 modulates the stability of the telomerase RNA component (TERC), making it a key regulator of telomerase activity.^{[7][8]} These diverse functions position PAPD5 as a compelling therapeutic target for antiviral and anti-aging strategies, with several small-molecule inhibitors already under investigation.^{[7][8][9]} This document provides a comprehensive overview of the structural domains, functional roles, and therapeutic targeting of PAPD5, supported by quantitative data and detailed experimental protocols.

Structural Domains of PAPD5

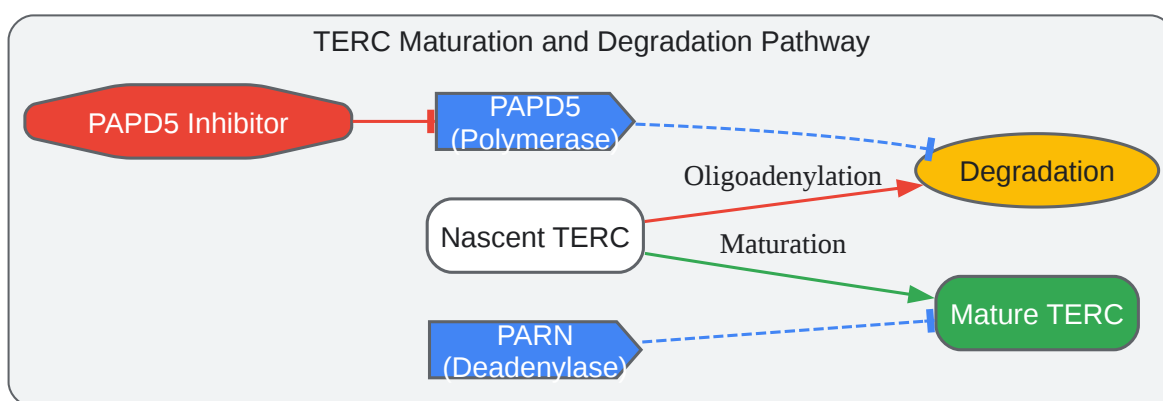
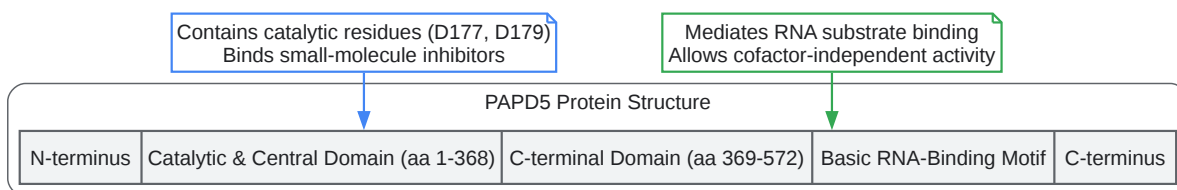
PAPD5 belongs to the superfamily of polymerase β -like nucleotidyl transferases.^[1] Its structure is characterized by a conserved catalytic core and a distinct C-terminal region that confers its unique RNA-binding capabilities.

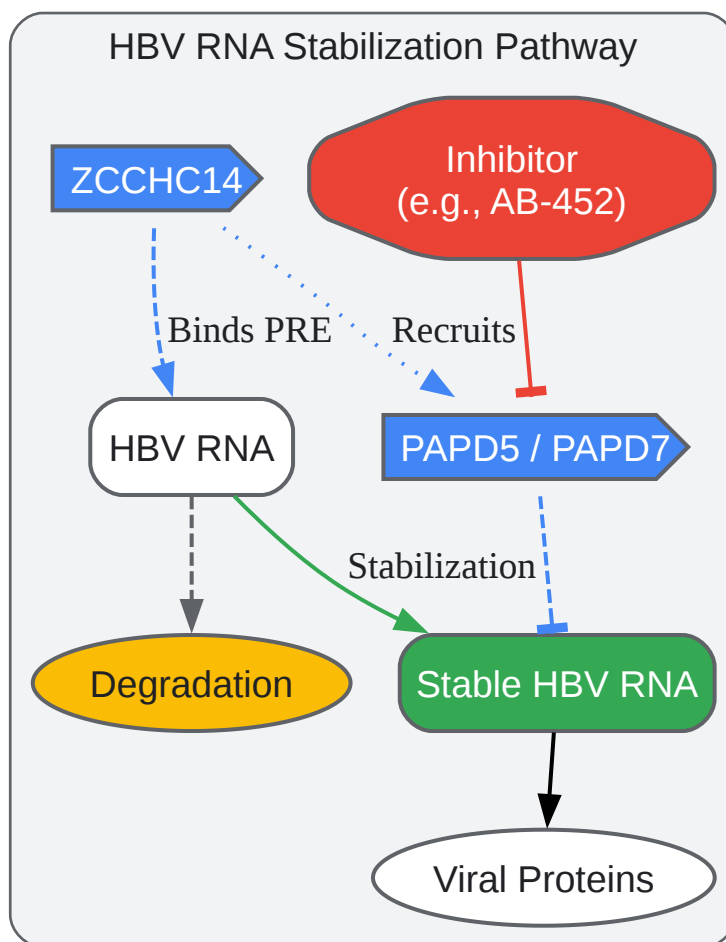
Catalytic and Central Domains

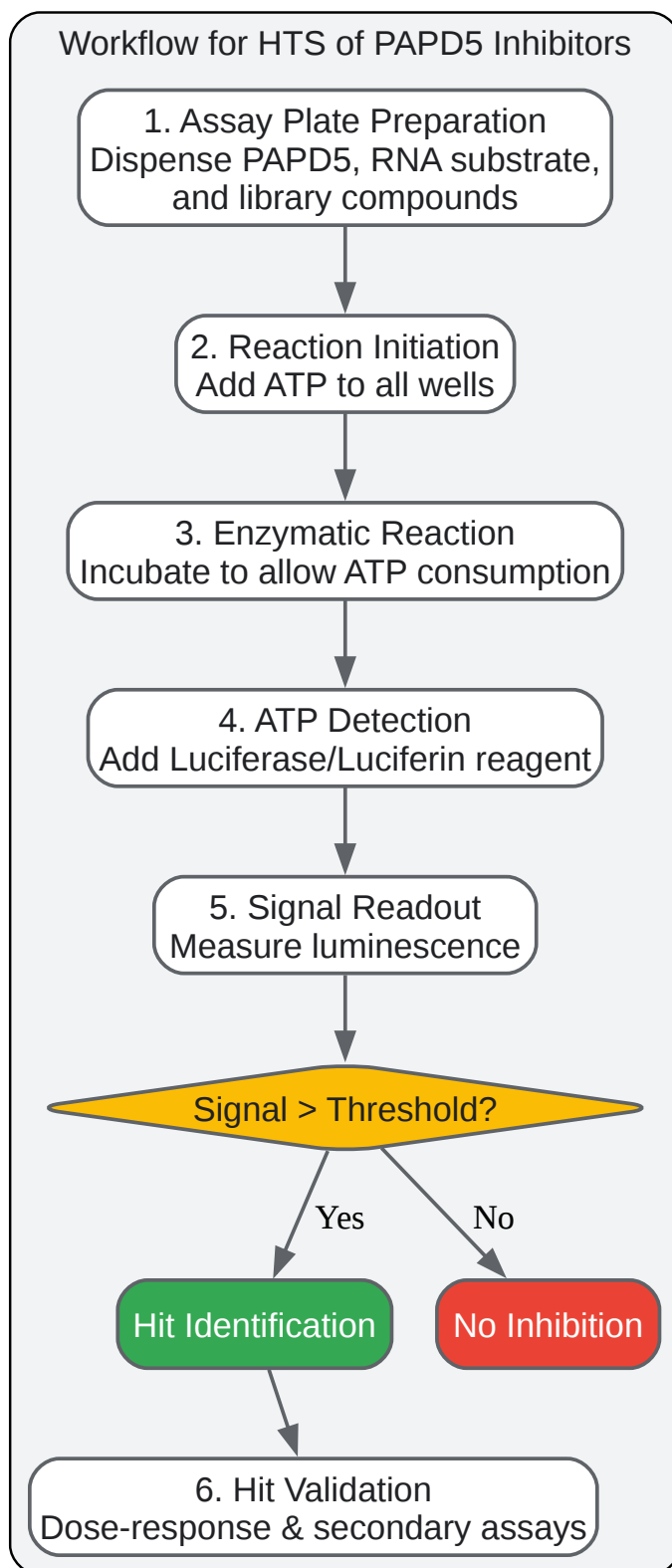
The catalytic activity of PAPD5 resides within its N-terminal and central domains, which share homology with other canonical and non-canonical poly(A) polymerases.^[1] The catalytic domain contains conserved aspartate residues (D177, D179) that are essential for its nucleotidyltransferase activity.^[1] Mutation of these residues to alanine completely abolishes the enzyme's ability to add nucleotides to an RNA substrate.^{[1][10]} This core region is the binding site for small-molecule inhibitors, such as the dihydroquinolizinone class of compounds (e.g., RG7834), which competitively block the enzyme's function.^{[4][7]}

C-terminal RNA-Binding Domain

A key feature distinguishing PAPD5 from its yeast homolog, Trf4p, is its ability to function without a separate RNA-binding protein cofactor.^{[1][3][11]} This autonomy is conferred by its C-terminal domain, which contains a stretch of basic amino acids responsible for binding the RNA substrate.^{[1][3][11]} Deletion of this C-terminal basic motif (amino acids 369-572) abrogates its RNA-binding ability.^{[2][12]} This domain allows PAPD5 to recognize and bind a variety of RNA substrates for polyadenylation.







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